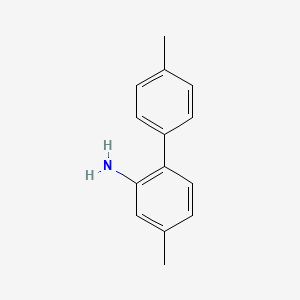

2-Amino-4,4'-dimethylbiphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds as Versatile Building Blocks

Biphenyl scaffolds, characterized by two interconnected phenyl rings, are fundamental structural motifs in the field of organic chemistry. nih.goviucr.org Their significance stems from a unique combination of properties including rigidity, chemical stability, and the ability to be functionalized, making them versatile building blocks in a wide array of chemical syntheses. nih.govnasa.gov The torsional angle between the two phenyl rings is a key feature that influences the molecule's steric and electronic properties, as well as its reactivity and intermolecular interactions. iucr.orgnasa.gov

Initially utilized as heat transfer agents and intermediates in the production of pesticides and dyes, the application of biphenyl derivatives has expanded dramatically. iucr.orgnasa.gov In modern synthetic chemistry, these scaffolds are integral to the creation of a diverse range of organic compounds. They serve as foundational components for liquid crystals, advanced polymers, and fluorescent layers in organic light-emitting diodes (OLEDs). nih.goviucr.orgnasa.gov Furthermore, the biphenyl framework is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical drugs with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govossila.comchemicalbook.com The functionalization of the basic biphenyl structure is crucial, as it allows for the introduction of active groups that can be tailored for specific applications, transforming the otherwise inert molecule into a reactive and valuable intermediate. iucr.org

Overview of Substituted Biphenyl Amines in Synthetic and Materials Science Research

Substituted biphenyl amines, which feature one or more amino groups attached to the biphenyl framework, represent a particularly important class of these compounds. The presence of the amine group significantly influences the electronic properties and reactivity of the biphenyl system, opening up diverse avenues for further chemical modification. These compounds are key intermediates in the synthesis of more complex molecules and are pivotal in the development of advanced materials.

In synthetic research, the amino group can act as a nucleophile or be transformed into other functional groups, making aminobiphenyls valuable precursors. solubilityofthings.com For instance, they are used in coupling reactions, such as the Suzuki-Miyaura coupling, to build more elaborate molecular architectures. ku.edu The synthesis of these compounds often involves the reduction of a corresponding nitro-biphenyl derivative, which is a common strategy to introduce the amine functionality. ku.edu

In materials science, substituted biphenyl amines are crucial for creating high-performance polymers like polyimides and polyamides. solubilityofthings.comglpbio.comresearchgate.net These polymers often exhibit exceptional thermal stability, mechanical strength, and chemical resistance. solubilityofthings.comresearchgate.net For example, diamine monomers such as 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine are used to synthesize polyimides with low dielectric constants, which are essential for applications in telecommunications to ensure fast signal transport with minimal loss. glpbio.com The specific substitution pattern on the biphenyl core, including the placement of methyl and amino groups, can be precisely controlled to fine-tune the properties of the resulting materials, such as enhancing solubility and processability without compromising thermal performance. researchgate.net

Current Research Landscape and Underexplored Facets of 2-Amino-4,4'-dimethylbiphenyl

The research landscape for substituted aminobiphenyls is vast, with many isomers having been extensively studied and utilized. However, the specific isomer This compound remains a notably underexplored facet of this chemical family. A review of the scientific literature reveals a significant scarcity of research dedicated to its synthesis, characterization, and application.

While its basic chemical identifiers are known, detailed experimental data and research findings are sparse. This stands in stark contrast to its various structural isomers, such as 2,2'-diamino-4,4'-dimethylbiphenyl and 4,4'-diamino-2,2'-dimethylbiphenyl (m-Tolidine), which are well-documented and have established applications, particularly as building blocks for polymers and advanced materials. glpbio.comnih.gov For instance, 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine is recognized for its use in creating p-type semiconductors for solar cells and low-dielectric polyimides. glpbio.com

The lack of dedicated studies on this compound suggests that its unique properties, which would arise from its specific asymmetrical substitution pattern, have not been systematically investigated. The single amino group at the 2-position and the methyl groups at the 4- and 4'-positions would create a distinct electronic and steric environment compared to its more symmetrical and widely studied relatives. This knowledge gap presents an opportunity for future research to explore the synthetic potential and possible applications of this compound, which may possess novel properties relevant to materials science or medicinal chemistry.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 5101-15-5 | chemicalbook.com |

| Molecular Formula | C₁₄H₁₅N | chemicalbook.com |

| Molecular Weight | 197.28 g/mol | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5101-15-5 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

5-methyl-2-(4-methylphenyl)aniline |

InChI |

InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,15H2,1-2H3 |

InChI Key |

QSBWXVLIJXZSTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 4,4 Dimethylbiphenyl

Reaction Pathways in Derivativatization Processes

Derivatization of 2-Amino-4,4'-dimethylbiphenyl proceeds through several key reaction pathways, including nucleophilic substitutions, condensations, and cyclizations, which allow for the synthesis of a wide range of functional molecules.

The primary amino groups of this compound are not readily displaced but can be converted into good leaving groups to facilitate nucleophilic substitution. A common pathway involves diazotization. In this process, the diamine is treated with a reagent like sodium nitrite (B80452) in an acidic solution to form a highly unstable bis(diazonium) salt.

This intermediate, an aryl diazonium salt, is prone to substitution where the diazo group (N₂) is replaced by a nucleophile. For instance, the decomposition of the diazonium salt of 2,2'-diamino-4,4'-dimethylbiphenyl in an acidic solution can lead to the corresponding 4,4'-dihydroxy-2,2'-dimethylbiphenyl. journals.co.za This reaction proceeds via an aryl carbonium ion intermediate formed upon the loss of N₂ gas. journals.co.za This pathway is a foundational method for converting aromatic primary amines into phenols. journals.co.za A similar diazonium replacement mechanism is used to synthesize halogenated biphenyls from their corresponding diamino precursors, such as the synthesis of 2,2'-diiodo-6,6'-dimethylbiphenyl (B165568) from (±)-2,2'-diamino-6,6'-dimethylbiphenyl, which highlights the utility of this transformation.

The nucleophilic nature of the amino groups makes this compound an excellent substrate for condensation reactions, particularly with aldehydes and ketones to form Schiff bases (imines). The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step to yield the C=N double bond.

Extensive research has been conducted on the condensation of this compound with salicylaldehyde (B1680747) and its derivatives. researchgate.netbibliotekanauki.plresearchgate.net The reaction typically involves two equivalents of the aldehyde reacting with the diamine to form symmetrical, tetradentate Schiff base ligands. researchgate.netbibliotekanauki.pl These products are valuable in coordination chemistry. bibliotekanauki.plresearchgate.net The formation of the imine bond is often confirmed spectroscopically. researchgate.net

Below is a table of various salicylaldehyde derivatives that have been reacted with this compound to yield corresponding Schiff base ligands. researchgate.netbibliotekanauki.pl

| Aldehyde Reactant | Resulting Schiff Base Ligand |

| Salicylaldehyde | 2,2'-bis(salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

| 5-tert-butyl-salicylaldehyde | 2,2'-bis(5-tert-butyl-salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

| 3,5-dinitro-salicylaldehyde | 2,2'-bis(3,5-dinitro-salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

| 3,5-dibromo-salicylaldehyde | 2,2'-bis(3,5-dibromo-salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

| 3-tert-butyl-salicylaldehyde | 2,2'-bis(3-tert-butyl-salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

| 3-methoxy-salicylaldehyde | 2,2'-bis(2-oxido-3-methoxybenzylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

This table is generated based on data from scientific reports. researchgate.netbibliotekanauki.pl

Derivatives of this compound can undergo various cyclization reactions. The specific mechanism depends on the reactants and conditions.

An intramolecular cyclization can occur as a competing pathway during the diazotization reaction mentioned previously. The intermediate aryl carbonium ion can be attacked by the transiently formed hydroxyl group on the adjacent ring, leading to the formation of 2,7-dimethyldiphenylene oxide as a major product instead of the dihydroxy biphenyl (B1667301). journals.co.za

A different type of cyclization is observed in the derivatives of this compound. The Schiff base ligand 2,2'-bis(salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl, upon deprotonation with potassium hydride (KH), self-assembles into a large, wheel-shaped octameric structure. researchgate.net This supramolecular assembly is a dipotassium (B57713) salt that is sparingly soluble. researchgate.net The mechanism involves the coordination of potassium ions with the deprotonated phenoxide and imine nitrogen atoms of multiple ligand molecules. Interestingly, modifying the ligand by adding methoxy (B1213986) groups can alter the cyclization pathway, stabilizing smaller trimeric aggregates instead of the larger octamer. researchgate.net

Kinetic and Thermodynamic Studies of Aminobiphenyl Reactivity

Specific experimental kinetic and thermodynamic parameters for the reactions of this compound are not widely documented in the surveyed literature. However, its reactivity can be inferred from its structure and from studies on analogous compounds.

The reactivity of the biphenyl system is influenced by both electronic and steric factors. The amino groups are activating, electron-donating groups, while the methyl groups are weakly electron-donating. However, the placement of methyl groups at the 2,2'-positions (ortho to the inter-ring bond) introduces significant steric hindrance. This steric bulk can affect the kinetics of reactions involving the nearby amino groups and influence the rotational barrier around the biphenyl C-C single bond.

Computational studies using Density Functional Theory (DFT) on related substituted biphenyls provide insight into these effects. For example, in 2,2'-diiodo-6,6'-dimethylbiphenyl, the methyl groups are shown to slow the kinetics of coupling reactions, with calculations revealing that the energy barrier for C-I bond formation increases by 15-20 kJ/mol compared to non-methylated analogues. Similar steric penalties would be expected to influence the reaction rates of this compound.

Furthermore, DFT calculations have been employed to study the metal complexes of Schiff bases derived from this compound. bibliotekanauki.pl These studies help to fully optimize the molecular geometries of the complexes and correlate their thermodynamic stability with experimental spectroscopic data. bibliotekanauki.pl

Catalytic Cycles and Intermediates in Transformations

The Schiff base derivatives of this compound are highly effective tetradentate ligands for creating stable metal complexes, which are key intermediates in various catalytic transformations. bibliotekanauki.pl

The condensation reaction with salicylaldehydes produces ligands that can coordinate with a variety of metal ions, including copper, manganese, and zinc, to form tetra-coordinate complexes. researchgate.netbibliotekanauki.pl The formation of these complexes, which are potential catalysts, is confirmed by spectroscopic methods. For instance, a shift to a lower frequency of the C=N vibrational band in IR spectra and an upfield shift of the azomethine proton signal in ¹H-NMR spectra indicate the coordination of the imine nitrogen to the metal center. researchgate.net

These ligands can also be used as ligand transfer reagents. The deprotonated dipotassium salt of 2,2'-bis(salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl can react via metathesis with titanium tetrachloride to yield a titanium(IV) dichloride complex. researchgate.net This complex, an isolable intermediate, exists in two isomeric forms (cis and trans) and demonstrates how the ligand framework can be transferred to a catalytically relevant metal. researchgate.net While the direct catalytic applications of these specific complexes are an area of ongoing research, related aminobiphenyls, such as 2,2'-Diamino-6,6'-dimethylbiphenyl, have proven to be efficient ligands in palladium-catalyzed Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, suggesting a potential role for this compound in similar catalytic cycles. researchgate.net

Extensive Literature Review Reveals Limited Specific Data for Derivatization of this compound

A comprehensive review of available scientific literature indicates a notable scarcity of specific research detailing the derivatization and functionalization of the chemical compound This compound . While the requested synthetic strategies—including the formation of Schiff bases, diamine and dioxamate (B1594521) ligands, phosphine (B1218219) ligands, and products of acylation and amidation—represent common and logical pathways for the functionalization of aminobiphenyls, documented examples specifically utilizing this compound as the starting material are not readily found in the public domain.

Research in the broader field of substituted biphenyls is extensive. For instance, studies on related diamino compounds, such as 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl and 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine , are more prevalent. These diamines are frequently used as precursors for synthesizing symmetrical Schiff base ligands and coordination complexes. researchgate.netnih.gov The condensation reaction of these diamines with various aldehydes is a well-established method for creating tetradentate ligands capable of chelating with metal ions. researchgate.net

Similarly, acylation reactions, such as the Friedel-Crafts acetylation, have been documented for the non-aminated precursor, 4,4'-dimethylbiphenyl , to introduce acetyl groups onto the biphenyl core. The synthesis of phosphine ligands is also a significant area of research within the biphenyl class, often starting from precursors like 2,2'-diiodo-6,6'-dimethylbiphenyl to create chiral ligands such as BIPHEMP for asymmetric catalysis. scispace.com

However, the direct application of these specific synthetic strategies to this compound is not well-documented. The presence of a single, strategically placed amino group on the biphenyl scaffold suggests its potential as a versatile building block in synthetic chemistry, yet detailed research findings to populate the requested article structure could not be retrieved. The available literature tends to focus on either the corresponding diamine isomers or other substituted biphenyl derivatives. nih.govacs.orgnih.gov

Therefore, while the outlined topics represent theoretically sound chemical transformations for this compound, the absence of specific experimental data in the reviewed sources prevents the generation of a detailed, evidence-based article as per the provided structure.

Derivatization and Functionalization Strategies Utilizing 2 Amino 4,4 Dimethylbiphenyl

Integration into Macrocyclic and Supramolecular Architectures

The rigid, yet non-planar, backbone of 4,4'-diamino-2,2'-dimethylbiphenyl makes it an excellent candidate for the construction of ordered, high-surface-area materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ossila.com The diamine functionalities provide the necessary reactive sites for condensation reactions with multi-topic linkers to form extended, porous networks.

The planar structure of biphenyl (B1667301) derivatives is known to facilitate π-stacking interactions, which are crucial for the formation of stable MOFs and COFs. In the case of 4,4'-diamino-2,2'-dimethylbiphenyl, the methyl groups at the 2 and 2' positions induce a dihedral angle between the phenyl rings, which can influence the resulting pore size and topology of the framework. This structural feature allows for the directed synthesis of materials with tailored properties for applications in gas storage, separation, and catalysis. The compound serves as a dual-functional monomer, where the amino groups drive the framework formation. ossila.com

While direct studies on macrocycles formed from 4,4'-diamino-2,2'-dimethylbiphenyl are limited, research on analogous structures highlights the principles involved. For instance, peptide hybrids synthesized using a 6,6'-dimethyl-[1,1'-biphenyl] dicarbonyl dichloride core demonstrate the formation of extensive supramolecular networks. iucr.org These networks are stabilized by a combination of intra- and intermolecular hydrogen bonds and C-H···π interactions, demonstrating how the biphenyl scaffold can organize appended structures into well-defined three-dimensional architectures. iucr.org

Precursors for Polymer and Material Monomers

The diamine 4,4'-diamino-2,2'-dimethylbiphenyl is a critical monomer in the synthesis of high-performance polymers, most notably polyimides. ossila.com The introduction of the 2,2'-dimethylbiphenyl (B165481) moiety into a polymer backbone is a successful strategy for enhancing polymer solubility and processability without significantly compromising thermal stability. nasa.gov The non-coplanar structure imparted by the ortho-methyl groups disrupts chain packing, reducing intermolecular forces and preventing the crystallization that often renders aromatic polyimides intractable. nasa.gov

Polyimides derived from this diamine exhibit a valuable combination of properties, including high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength. Research has shown that polyimides synthesized from derivatives like 4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl (BAPD) display Tg values and thermal stability comparable to those made from more flexible, commercially available diamines. nasa.gov

| Polymer/Monomer System | Inherent Viscosity (dL·g⁻¹) | Glass Transition Temp. (Tg) | Thermal Stability (10% Weight Loss) | Tensile Strength (MPa) | Source |

| Poly(ether imide)s from 2,2'-dimethyl-4,4'-biphenyl unit | 0.55 - 0.81 | 224 - 256 °C | > 489 °C (in N₂) | 84 - 116 | acs.org |

| Polyimides from BAPD | Not specified | Comparable to BAPP-based polyimides | Comparable to BAPP-based polyimides | Not specified | nasa.gov |

This table presents a summary of properties for poly(ether imide)s containing the 2,2'-dimethylbiphenyl unit, demonstrating the high performance achievable with this monomer class.

A key application lies in the development of low-dielectric-constant polyimides for the telecommunications industry, where such materials are needed to ensure fast signal transport and minimize signal loss. ossila.com The branched methyl groups on the biphenyl unit increase the free volume and enlarge the intermolecular spacing within the polymer matrix, which effectively reduces the material's dielectric constant. ossila.com

Specific examples of advanced materials derived from this monomer include:

DMBZ-15: A polyimide developed by NASA that combines 4,4'-diamino-2,2'-dimethylbiphenyl (also known as DMBZ) with benzophenone (B1666685) tetracarboxylic dianhydride (BTDE). It offers high thermal stability (above 300°C) and is used in aerospace composites.

Polyimide Aerogels: Blending this diamine with other monomers like 4,4'-oxydianiline (B41483) (ODA) has been shown to enhance the mechanical strength and hydrophobicity of cross-linked polyimide aerogels.

Hole Transport Materials: Beyond polyimides, the diamine reacts with diphenylacetaldehyde (B122555) to form a fully conjugated enamine. This material functions as a p-type semiconductor with a hole mobility of 2.5 × 10⁻² cm²/Vs, suitable for use in the hole transport layers of solar cells, contributing to device efficiencies of over 18%. ossila.com

The use of 4,4'-diamino-2,2'-dimethylbiphenyl and its derivatives continues to be a key strategy for creating soluble, high-performance polymers and functional organic materials for advanced applications. ossila.comnasa.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the chemical structure of 2-Amino-4,4'-dimethylbiphenyl in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

While a complete, publicly available, assigned high-resolution NMR spectrum for this compound is not readily found in the reviewed literature, typical chemical shifts for related biphenyl (B1667301) structures can be inferred. For instance, in similar dimethylbiphenyl compounds, the methyl protons (CH₃) typically appear as a singlet in the ¹H NMR spectrum around δ 2.3-2.4 ppm. scispace.com Aromatic protons resonate in the downfield region, generally between δ 7.0 and 7.5 ppm, with their specific shifts and coupling patterns being highly dependent on the substitution pattern of the biphenyl rings. scispace.com The protons of the amino group (NH₂) would likely present as a broad singlet.

In the ¹³C NMR spectrum, the methyl carbons would be expected in the aliphatic region (around δ 21 ppm), while the aromatic carbons would span a wider range in the downfield region (approximately δ 125-140 ppm). scispace.com The carbon atoms directly bonded to the methyl and amino groups, as well as the carbons at the biphenyl linkage, would have distinct chemical shifts influenced by these substituents.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons on the same phenyl ring, helping to trace the proton networks within each ring.

HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, simplifying the assignment process.

The application of these techniques allows for a comprehensive and definitive structural elucidation that surpasses the information available from simple 1D NMR spectra. ipb.pt

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides structural and dynamic information on materials in their solid form, which can be particularly useful for crystalline or amorphous powders. nih.gov While specific ssNMR studies on this compound are not documented in the provided search results, the technique is broadly applicable to organic solids. mst.edu For biphenyl derivatives, ssNMR can offer insights into the molecular packing and conformation in the solid state, such as the dihedral angle between the two phenyl rings. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are routinely used to obtain high-resolution spectra of solids, overcoming the line broadening seen in static solid samples. mst.edu

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for the unambiguous confirmation of the molecular formula of this compound. With its ability to measure mass with high accuracy and precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the expected molecular formula is C₁₄H₁₅N. The theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm the elemental composition. The introduction of high-resolution mass spectrometry has significantly advanced chemical analysis, enabling the detection of new and known chemicals with high confidence. norden.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing valuable information about the molecule's structure.

Expected fragmentation patterns for this compound would likely involve the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for methylated aromatic compounds. Cleavage of the bond between the two phenyl rings could also occur, leading to fragment ions corresponding to the individual substituted phenyl moieties. Analyzing these fragmentation patterns helps to confirm the connectivity and substitution of the biphenyl core. Tandem mass spectrometry is a key technique for the structural characterization of a wide range of compounds. unizar.esresearchgate.net

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles with very high accuracy.

For 2-Amino-4,4'-dimethylbhenyl, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. Key structural parameters that would be determined include:

The precise bond lengths and angles of the aromatic rings and the substituents.

The C-N bond length of the amino group.

The C-C bond length connecting the two phenyl rings.

The dihedral angle (twist angle) between the planes of the two phenyl rings, which is a characteristic feature of biphenyl compounds. iucr.org

Information on intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group, which dictates the crystal packing. iucr.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for the structural elucidation of this compound. These methods provide detailed information regarding the presence of specific functional groups and offer insights into the molecule's conformational and vibrational structure. By analyzing the vibrational modes, a characteristic fingerprint of the molecule can be obtained.

The spectra are interpreted by assigning observed absorption (FT-IR) and scattering (FT-Raman) bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For a complex molecule like this compound, the spectra can be divided into several regions corresponding to the vibrations of the amino group, the methyl groups, and the biphenyl backbone.

Detailed vibrational assignments are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can model the vibrational frequencies of the molecule. researchgate.netnih.gov These theoretical calculations, when scaled appropriately, show good agreement with experimental data and aid in the precise assignment of complex vibrational modes. researchgate.netnih.gov

Key Functional Group Vibrations:

Amino (NH₂) Group: The primary amine group exhibits characteristic stretching vibrations. The N-H symmetric and asymmetric stretching modes typically appear in the high-frequency region of the FT-IR spectrum. The NH₂ scissoring (bending) vibration is also a key identifier.

Methyl (CH₃) Group: The methyl groups attached to the biphenyl rings show distinct symmetric and asymmetric C-H stretching and bending vibrations.

Aromatic Rings (Biphenyl Core): The biphenyl structure is characterized by aromatic C-H stretching vibrations, which occur at wavenumbers above 3000 cm⁻¹. In-plane and out-of-plane C-H bending modes, as well as C=C ring stretching vibrations, are also prominent in the fingerprint region of the spectra. The inter-ring C-C stretching vibration provides information about the dihedral angle between the two phenyl rings.

The following table summarizes the expected characteristic vibrational frequencies for the functional groups in this compound, based on data from analogous compounds. researchgate.netijera.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Asymmetric Stretching | N-H (Amino) | 3400 - 3500 | FT-IR, FT-Raman |

| Symmetric Stretching | N-H (Amino) | 3300 - 3400 | FT-IR, FT-Raman |

| Scissoring (Bending) | N-H (Amino) | 1590 - 1650 | FT-IR |

| Stretching | Aromatic C-H | 3000 - 3100 | FT-IR, FT-Raman |

| Stretching | C=C (Aromatic Ring) | 1400 - 1600 | FT-IR, FT-Raman |

| Asymmetric Stretching | C-H (Methyl) | 2960 - 2980 | FT-IR, FT-Raman |

| Symmetric Stretching | C-H (Methyl) | 2870 - 2890 | FT-IR, FT-Raman |

| Stretching | C-N | 1250 - 1360 | FT-IR |

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution

Chromatographic methods are indispensable for the analysis of this compound, providing robust means for assessing its purity and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for these purposes.

HPLC is a fundamental analytical technique for determining the purity of this compound, especially after its synthesis and purification. The method separates the target compound from any unreacted starting materials, byproducts, or degradation products. In a typical setup, a reversed-phase HPLC method is used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

Detection is commonly achieved using an ultraviolet (UV) detector, as the biphenyl system contains a strong chromophore that absorbs UV light. Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For regulatory purposes and in pharmaceutical applications, these stability-indicating methods must be properly developed and validated. chromatographyonline.com Purity levels for related biphenyl intermediates are often required to be greater than 98% as determined by HPLC. Certificates of analysis for similar compounds often report HPLC purity results, for instance, a purity of 99.64% at a detection wavelength of 225 nm was reported for 3,3'-Tolidine. lgcstandards.com

The following table outlines typical parameters for the purity assessment of aromatic amines via reversed-phase HPLC.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., Ascentis® Express) hpst.cz |

| Mobile Phase | Acetonitrile / Water or Methanol / Water, often with additives like trifluoroacetic acid hpst.cz |

| Detection | UV-Vis, typically at a wavelength between 220-280 nm lgcstandards.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) hpst.cz |

Due to restricted rotation around the single bond connecting the two phenyl rings (a phenomenon known as atropisomerism), this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images (enantiomers). These enantiomers often exhibit different biological activities. Therefore, the ability to separate and quantify them is crucial.

Chiral HPLC is the gold standard for evaluating enantiomeric purity (or enantiomeric excess). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for the resolution of racemic biphenyls and related atropisomeric compounds. researchgate.netacs.org For example, the enantiomers of 2,2'-dihydroxy-6,6'-dimethylbiphenyl have been successfully separated using a cellulose tris(5-fluoro-2-methylphenylcarbamate) CSP. acs.org Another approach involves using Pirkle-type columns or derivatizing the amine with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.gov

The resolution of the enantiomers allows for the determination of the enantiomeric purity of a sample, which is a critical quality attribute. The development of an efficient chiral HPLC method is essential for both analytical-scale quantification and preparative-scale separation to obtain pure enantiomers for further study. oup.comscas.co.jp

The table below provides an example of conditions that could be adapted for the chiral resolution of this compound, based on methods used for similar structures. acs.orgoup.com

| Parameter | Typical Condition |

|---|---|

| Column Type | Chiral Stationary Phase (e.g., Polysaccharide-based like CHIRALCEL®) oup.com |

| Mobile Phase | Normal Phase: Hexane / 2-Propanol mixture oup.com |

| Detection | UV-Vis (e.g., 254 nm) |

| Flow Rate | 0.2 - 1.0 mL/min oup.com |

| Temperature | 25 °C oup.com |

Computational Chemistry and Theoretical Studies of 2 Amino 4,4 Dimethylbiphenyl

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods solve approximations of the Schrödinger equation for a given molecule to determine its electronic structure and energy.

For 2-Amino-4,4'-dimethylbiphenyl, QM calculations would provide critical insights into its electronic energy levels, the spatial distribution of its electrons, and the shapes of its molecular orbitals. Methods such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods could be employed to map out the electron density and determine the molecule's ground-state energy and electronic properties. Such studies are essential for predicting the molecule's stability and fundamental reactivity, forming the basis for the more specific analyses discussed in subsequent sections.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become exceedingly popular due to its favorable balance of accuracy and computational cost. chemijournal.comdergipark.org.tr Instead of calculating the complex many-electron wavefunction, DFT determines the molecular energy and properties based on the molecule's electron density. chemijournal.com Calculations are typically performed using a combination of a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) to approximate the exchange-correlation energy. chemijournal.comnih.govasianpubs.org

A comprehensive DFT study of this compound would involve geometry optimization to find the most stable three-dimensional structure of the molecule, followed by calculations to explore its conformational flexibility, spectroscopic characteristics, and electronic properties.

Conformational analysis is used to identify the different stable spatial arrangements (conformers) of a molecule and the energy barriers that separate them. For this compound, a key structural feature is the dihedral angle (torsional angle) between the two phenyl rings. The rotation around this central C-C bond is hindered by steric interactions between the atoms on the adjacent rings.

A theoretical study would involve performing a potential energy surface (PES) scan, where the dihedral angle is systematically varied and the energy of the molecule is calculated at each step. This would reveal the lowest-energy (most stable) conformation and the energy of the transition states between conformers. The results would be crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Table 1: Illustrative Torsional Barrier Analysis for this compound This table presents hypothetical data for illustrative purposes.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 8.5 | Eclipsed (Transition State) |

| 45 | 0.0 | Skewed (Global Minimum) |

| 90 | 2.5 | Orthogonal (Transition State) |

| 135 | 0.2 | Skewed (Local Minimum) |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. dergipark.org.trnih.gov

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational modes of the molecule. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. A study on this compound would predict characteristic frequencies for N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and C-C stretching of the biphenyl (B1667301) backbone.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). asianpubs.org These predictions are valuable for assigning signals in experimental NMR spectra to specific atoms within the molecule, confirming its structure.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | Asymmetric N-H Stretch |

| ν(N-H) | 3360 | Symmetric N-H Stretch |

| ν(C-H) | 3050 | Aromatic C-H Stretch |

| ν(C-H) | 2955 | Methyl C-H Stretch |

| ν(C=C) | 1610 | Aromatic Ring Stretch |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. chemijournal.com It is an invaluable tool for identifying regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. tci-thaijo.org

On an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, an MEP analysis would likely show a region of high negative potential around the lone pair of the nitrogen atom in the amino group, making it a primary site for protonation and hydrogen bonding. The hydrogen atoms of the amino group would exhibit positive potential.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity and electronic transitions. chemijournal.comirjweb.com

HOMO: Represents the outermost orbital containing electrons and corresponds to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the innermost orbital without electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

An analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. The HOMO is expected to be localized primarily on the amino group and the electron-rich aromatic rings, while the LUMO would likely be distributed across the biphenyl π-system. This analysis helps characterize the intramolecular charge transfer possibilities within the molecule. irjweb.com

Table 3: Illustrative Electronic Properties of this compound from DFT This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -5.15 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.17 | E(LUMO) - E(HOMO) |

| Ionization Potential (I) | 5.15 | -E(HOMO) |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly their interactions with their environment. MD simulations use classical mechanics and force fields (e.g., AMBER, CHARMM, OPLS) to calculate the trajectories of atoms and molecules. fu-berlin.de

For this compound, MD simulations could be employed to study:

Solvation: How the molecule interacts with and is structured by solvent molecules (e.g., water, ethanol).

Aggregation: The tendency of molecules to interact with each other in a condensed phase.

Binding Interactions: How the molecule might dock into the active site of a protein or receptor, providing insights into potential biological activity.

These simulations can reveal information about intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the macroscopic properties and behavior of the compound.

Investigation of Reaction Mechanisms and Transition States via Computational Models

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For aromatic amines such as this compound, theoretical studies are instrumental in understanding reactivity, predicting product distributions, and identifying the transient structures that govern reaction pathways. Density Functional Theory (DFT) is a particularly prominent computational method for these investigations, balancing accuracy with computational cost.

A representative example of how computational models are applied to understand the reactivity of aromatic amines can be seen in the theoretical study of the electrophilic chlorination of aniline (B41778). This type of study provides a framework for how the reaction mechanisms of substituted biphenyl amines can be investigated. In such studies, the potential energy surface of the reaction is meticulously mapped out to identify all stationary points, including reactants, intermediates, transition states, and products.

The investigation into the chlorination of aniline using DFT calculations reveals the step-wise nature of the electrophilic aromatic substitution. researchgate.net The reaction proceeds through the formation of an intermediate complex, often referred to as a Wheland intermediate or a σ-complex, which is a key feature of this reaction mechanism. researchgate.net The stability of this intermediate is crucial in determining the orientation of the incoming electrophile (in this case, chlorine). researchgate.net

Computational models can locate the transition state structures that connect these intermediates along the reaction coordinate. A transition state represents the highest energy point on the reaction pathway between a reactant and an intermediate, or an intermediate and a product. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of these transition states, the activation energy for each step of the reaction can be determined, which is critical for understanding the reaction kinetics.

The data generated from these computational investigations can be compiled to provide a quantitative picture of the reaction mechanism.

Table 1: Calculated Energy Profile for the Chlorination of Aniline

| Reaction Coordinate | Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | Aniline + Cl₂/AlCl₃ | Starting materials | 0.0 |

| Path to ortho-product | TS₁ (ortho) | First transition state | Data not available |

| σ-complex (ortho) | Wheland intermediate | -17.0 | |

| TS₂ (ortho) | Second transition state | Data not available | |

| Path to meta-product | TS₁ (meta) | First transition state | Data not available |

| σ-complex (meta) | Wheland intermediate | -11.0 | |

| TS₂ (meta) | Second transition state | Data not available | |

| Path to para-product | TS₁ (para) | First transition state | Data not available |

| σ-complex (para) | Wheland intermediate | -18.0 | |

| TS₂ (para) | Second transition state | Data not available | |

| Products | Chloroaniline + HCl + AlCl₃ | Final products | Thermodynamically favorable |

Note: The energy values are illustrative based on the findings for the stability of the σ-complexes in the DFT study of aniline chlorination. "TS" denotes a transition state. researchgate.net

This systematic approach, combining the localization of transition states and the calculation of reaction intermediates, allows for a detailed and quantitative understanding of the reaction mechanism. While the specific energetic values would differ for this compound due to the electronic and steric effects of the additional methyl and phenyl groups, the fundamental methodology of the computational investigation would remain the same.

Applications of 2 Amino 4,4 Dimethylbiphenyl in Advanced Organic Synthesis and Material Science

Role as a Building Block for Complex Organic Synthesis

The unique structural framework of 2-Amino-4,4'-dimethylbiphenyl, featuring a biphenyl (B1667301) core with strategically placed amino and methyl groups, makes it a valuable starting material for constructing more intricate molecular architectures.

Synthesis of Phenanthrene (B1679779) and Dihydrophenanthrene Derivatives

The biphenyl structure is a fundamental component for the synthesis of polycyclic aromatic hydrocarbons like phenanthrene and its derivatives. One of the classic methods to achieve this transformation is the Pschorr cyclization. drugfuture.comwikipedia.orgscispace.com This reaction involves the intramolecular substitution of aromatic compounds using aryldiazonium salts, which can be generated from an amino group like the one present in this compound. drugfuture.comwikipedia.org The process typically begins with the diazotization of the amino group on the biphenyl core, followed by a copper-catalyzed ring closure to form the third aromatic ring, yielding a phenanthrene skeleton. wikipedia.org A transition-metal-free approach has also been developed, where in-situ generated diazonium salts from ortho-amino-biaryls react with alkynes to form phenanthrenes through a base-promoted homolytic aromatic substitution. rsc.org

Furthermore, derivatives of dimethylbiphenyl serve as precursors for 9,10-dihydrophenanthrenes. mdpi.com For instance, 2,2'-bis(chloromethyl)-4,4'-dimethylbiphenyl can be treated with sodium amide in liquid ammonia (B1221849) to produce 2,7-dimethylphenanthrene. acs.org Another route involves the reduction of dimethyl 4,4'-dimethyldiphenate to its corresponding diol, followed by conversion to a dibromide, and subsequent cyclization and dehydrogenation to yield 2,7-dimethylphenanthrene. core.ac.uk These synthetic strategies highlight the utility of the dimethylbiphenyl scaffold in accessing the phenanthrene core structure, which is prevalent in many natural products and functional materials. mdpi.com

| Starting Material Class | Key Reaction | Product | Reference |

|---|---|---|---|

| ortho-Amino-biaryls | Pschorr Cyclization (Diazotization, Intramolecular Arylation) | Phenanthrene derivatives | drugfuture.comwikipedia.org |

| ortho-Amino-biaryls and Alkynes | Base-Promoted Homolytic Aromatic Substitution | Phenanthrenes | rsc.org |

| Disubstituted Biphenyls | Intramolecular Condensation / Cyclization | Phenanthrenes and Dihydrophenanthrenes | mdpi.com |

| 2,2'-bis(chloromethyl)-4,4'-dimethylbiphenyl | Treatment with Sodium Amide | 2,7-Dimethylphenanthrene | acs.org |

Precursor for Advanced Diamine and Dicarboxamide Structures

The compound 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine, also known as m-tolidine, is a crucial diamine monomer used in the synthesis of high-performance polymers like polyimides. ossila.comchemicalbook.comchemdad.com The noncoplanar structure imparted by the 2,2'-dimethyl groups enhances the solubility of the resulting polymers. nasa.gov This diamine can be reacted with various dianhydrides through a two-step polycondensation process to create a range of polyimides with desirable properties. nasa.govresearchgate.net

Furthermore, the biphenyl framework can be functionalized to create dicarboxylic acids, which are then converted into dicarboxamides. For example, 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a key ligand in coordination chemistry. The synthesis can start from a dimethyl biphenyldicarboxylate, which undergoes nitration and subsequent reduction of the nitro groups to amino groups, followed by hydrolysis of the esters to yield the diaminodicarboxylic acid. These di-functionalized biphenyls, whether as diamines or dicarboxylic acids, are essential for creating complex structures like dicarboxamides, which have applications as anion receptors and in the development of bioactive molecules. researchgate.net

Utility as a Chiral Ligand Precursor in Asymmetric Catalysis

The rigid, axially chiral backbone of substituted biphenyls makes them excellent scaffolds for the design of chiral ligands used in asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other.

Application in Asymmetric Polymerization

Derivatives of dimethylbiphenyl are precursors to highly effective chiral ligands for asymmetric polymerization. Specifically, axially dissymmetric biphenyls can be converted into N,N'-substituted ethylenediamines. These ligands, when complexed with organolithium compounds, serve as efficient chiral catalysts. This catalytic system has been successfully applied in the asymmetric polymerization of monomers like triphenylmethyl methacrylate. The success of these ligands is attributed to the high chiral recognition ability of the biphenyl unit combined with the flexibility of the side arms that chelate to the metal center. Helically chiral polymers derived from such monomers have also been investigated as ligands for transition metals like Rhodium and Palladium in asymmetric catalysis. nih.gov

Enantioface-Differentiating Alkylation of Aldehydes

The same class of axially chiral biphenyl-based ligands has proven effective in the enantioface-differentiating alkylation of aldehydes. nih.gov In these reactions, the chiral ligand directs an incoming nucleophile, such as an organozinc reagent (e.g., diethylzinc), to one face of the prochiral aldehyde, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess. nih.govchemrxiv.org The development of diverse and adjustable axially chiral biphenyl ligands allows for fine-tuning of the catalyst's steric and electronic properties to achieve optimal reactivity and enantioselectivity for a wide range of aldehyde substrates. nih.gov

Component in the Development of Functional Materials

The incorporation of the this compound structure and its derivatives into polymers and other materials imparts unique and valuable properties.

The diamine derivative, 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine (m-tolidine), is a key building block for advanced functional materials. chemdad.comchemicalbook.com It is widely used in the preparation of high-performance polyimides. ossila.comchemicalbook.com The presence of the branched methyl groups on the biphenyl backbone increases the intermolecular spacing, which leads to a reduction in the effective number of dipole moments. This structural feature is exploited to synthesize polyimides with low dielectric constants and low dielectric loss, making them suitable for applications in the telecommunications industry where fast signal transport and minimal signal loss are critical. ossila.com A Chinese patent discloses a transparent polyimide film produced using a mixture including 2,2′-dimethyl-4,4′-diaminobiphenyl. google.com

In the field of electronics, enamines formed from the reaction of 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine are utilized as p-type semiconductors for hole transport layers in solar cells, contributing to devices with high efficiency. ossila.com Furthermore, NASA has developed and characterized a series of polyimides derived from a related diamine, 4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl (BAPD), for use as high-temperature adhesives and matrix resins. nasa.govnasa.gov Additionally, 4,4′-dimethylbiphenyl has been identified as a promising platform chemical for producing polymer precursors and linkers for metal-organic frameworks (MOFs). researchgate.netfishersci.nl

| Material Type | Key Property | Application | Reference |

|---|---|---|---|

| Polyimides | Low dielectric constant and loss | Telecommunication | ossila.com |

| Enamines | p-type semiconductor (Hole mobility ~2.5 × 10⁻² cm²/Vs) | Hole Transport Layers (Solar Cells) | ossila.com |

| Polyimides (e.g., from BAPD) | High thermal stability | Adhesives, Matrix Resins (Aerospace) | nasa.govnasa.gov |

| Transparent Polyimide Films | High modulus (>4.5 GPa), High Tg (>370°C) | Flexible Displays (OLED, LCD) | google.com |

Compound Index

| Compound Name |

|---|

| This compound |

| 2,2'-bis(chloromethyl)-4,4'-dimethylbiphenyl |

| 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine (m-tolidine) |

| 2,7-dimethylphenanthrene |

| 4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl (BAPD) |

| 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid |

| 4,4′-dimethylbiphenyl |

| 9,10-dihydrophenanthrene |

| Diethylzinc |

| Dimethyl 4,4'-dimethyldiphenate |

| Phenanthrene |

| Sodium Amide |

| Triphenylmethyl methacrylate |

Precursors for Polyimides and Polymers with Specific Dielectric Properties

This compound is a crucial monomer for the synthesis of high-performance polyimides (PIs), a class of polymers known for their excellent thermal stability, mechanical strength, and dielectric properties. massey.ac.nz The incorporation of this specific diamine into the polymer backbone is a strategic approach to engineer PIs with low dielectric constants and low dielectric loss, which are highly sought after for applications in the telecommunications and microelectronics industries for high-speed signal transport with minimal loss. ossila.com

The primary reason for the desirable dielectric properties stems from the compound's structure. The methyl groups in the 2,2'-positions force the biphenyl rings into a non-coplanar arrangement. scielo.br This twisted structure increases the free volume within the polymer matrix by preventing dense chain packing. The enlarged intermolecular spacing reduces intermolecular interactions and the effective number of dipole moments per unit volume, which in turn lowers the polymer's dielectric constant. ossila.com

Research has demonstrated that polyimides derived from this compound and various dianhydrides exhibit a combination of good thermal resistance, mechanical robustness, and favorable dielectric characteristics. For instance, polyimides synthesized with this diamine show high glass transition temperatures (Tg) and thermal stability. scielo.brresearchgate.net The resulting dielectric constants can be significantly lower than those of conventional polyimides, making them suitable for advanced electronic packaging and insulation layers. vt.edu

Table 1: Dielectric and Thermal Properties of Polyimides Derived from Biphenyl-type Diamines

| Diamine Monomer | Dianhydride Partner | Glass Transition Temp. (Tg) | Dielectric Constant (k) | Reference |

|---|---|---|---|---|

| 2,2'-Dimethyl-4,4'-diaminobiphenyl | Pyromellitic dianhydride (PMDA) | 345-366°C | Not specified | researchgate.net |

| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) | Pyromellitic dianhydride (PMDA) | Not specified | ~3.1 (Calculated) | titech.ac.jp |

| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) | 6FDA | Not specified | 2.63 | acs.org |

| 4,4'-Oxydianiline (B41483) (ODA) | PMDA | >400°C | ~3.2 | vt.edu |

| 2,2'-dimethyl-4,4'-bis(4-aminophenoxy)biphenyl | 6FDA | 246-271°C | Not specified | scielo.br |

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid, yet conformationally twisted, structure of this compound makes it an attractive building block, or "linker," for the construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ossila.com The amine functional groups provide reactive sites for forming covalent bonds (in COFs) or coordinating with metal nodes (in MOFs).

In the context of COFs, diamine linkers like this compound are reacted with aldehyde-functionalized monomers to form crystalline, porous networks through dynamic covalent bonds, typically imine linkages. The non-planar geometry of the biphenyl unit can influence the topology and pore environment of the resulting framework. This structural control is critical for applications in gas storage, separation, and catalysis. While specific COFs based directly on this compound are part of ongoing research, the use of substituted biphenyl diamines is a well-established strategy in COF synthesis.

Similarly, for MOFs, the dicarboxylic acid derivative of this compound, 2,2'-dimethylbiphenyl-4,4'-dicarboxylic acid, is used as an organic ligand. The steric hindrance introduced by the methyl groups can enhance the stability of the resulting MOF structure. nih.gov These frameworks are investigated for a variety of applications, including the selective adsorption of molecules and as catalysts for chemical reactions.

Development of Hole Transport Layers in Organic Electronic Devices

In the field of organic electronics, this compound serves as a precursor for synthesizing materials used in hole transport layers (HTLs). HTLs are essential components in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells, where they facilitate the efficient movement of positive charge carriers (holes) and block electrons. d-nb.infonih.gov

Table 2: Performance of Hole Transport Materials in Organic Electronic Devices

| HTL Material Type | Precursor | Hole Mobility (cm²/Vs) | Device Efficiency (PCE) | Reference |

|---|---|---|---|---|

| Enamine-based HTM | 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine | 2.5 x 10⁻² | 18.4% (Perovskite Solar Cell) | ossila.com |

| Spiro-OMeTAD | - | ~10⁻⁴ | 18.62% (Perovskite Solar Cell) | d-nb.infoacs.org |

| TP-F (Bithiophene-based) | - | Not specified | >24% (Perovskite Solar Cell) | sciopen.com |

| 2M-DDF (Fluorene-based) | - | Not specified | 4.78 cd/A (OLED) | mdpi.com |

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Functionalized Aminobiphenyls

The future of aminobiphenyl chemistry lies in the creation of "next-generation" derivatives with tailored functionalities. Research is moving beyond simple substitutions to the design of complex molecules where the 2-Amino-4,4'-dimethylbiphenyl core imparts specific, desirable properties.

Advanced Synthetic Methodologies: The synthesis of functionalized biphenyl (B1667301) compounds is a significant area of interest for creating precursors to pharmaceuticals and crop protection agents. google.com Modern organometallic methods, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are central to this effort. google.comresearchgate.net Future work will likely focus on developing more efficient, selective, and sustainable synthetic routes. This includes the use of novel catalysts and reaction conditions to introduce a wide array of functional groups onto the biphenyl scaffold with high precision. For instance, processes for synthesizing aminobiphenyls from arylhydrazines are being explored for their cost-effectiveness and selectivity. google.com

Target-Oriented Synthesis: A key trend is the design of aminobiphenyl derivatives for specific applications. Researchers are synthesizing libraries of non-natural, functionalized biaryl isothiocyanates to probe structure-activity relationships for antiproliferative properties. nih.gov Similarly, new biphenyl-containing derivatives are being synthesized based on molecular docking studies that predict their ability to act as inhibitors for specific biological targets, such as EGFR tyrosine kinase. researchgate.net This approach allows for the rational design of molecules with enhanced biological activity.

Fluorophore Development: The biphenyl structure is a key component in many fluorescent molecules. Research into 5-aminobiphenyl substituted Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]quinazolines has shown that modifications to the biphenyl core can significantly influence photophysical properties. researchgate.net By strategically functionalizing the this compound backbone, next-generation fluorophores with improved quantum yields, specific emission wavelengths, and enhanced stability could be developed for use in bio-imaging and sensor technology. researchgate.net

| Synthetic Strategy | Target Application | Key Research Finding | Reference |

| Palladium-Catalyzed Cross-Coupling | Fluorophores | Synthesis of novel Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]quinazoline fluorophores with 4′-amino[1,1′]-biphenyl residues. | researchgate.net |

| Reductive Amination / Gabriel Synthesis | Anticancer Agents | Preparation of a library of functionalized biaryl isothiocyanates to evaluate antiproliferative capacity. | nih.gov |

| Molecular Docking-Guided Synthesis | Enzyme Inhibitors | Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives predicted to be EGFR inhibitors. | researchgate.net |

| Arylhydrazine-Based Synthesis | Pharmaceuticals / Agrochemicals | Development of a cost-effective and selective process for producing functionalized aminobiphenyls. | google.com |

Exploration of Novel Catalytic Systems Incorporating this compound Derivatives

The inherent chirality and chelating potential of aminobiphenyls make them attractive ligands for asymmetric catalysis. Derivatives of this compound are being explored for their potential to form highly efficient and selective catalysts.

Asymmetric Catalysis: Schiff base derivatives of chiral diamines are particularly promising. For example, copper complexes of bidentate aldimine proligands derived from racemic 2,2'-diamino-6,6'-dimethylbiphenyl have been used for the enantioselective aziridination of alkenes. capes.gov.br The research demonstrated that monometallic complexes were significantly more efficient in terms of rate, turnover, and enantioselection than their bimetallic counterparts. capes.gov.br Applying this concept, chiral Schiff bases derived from this compound could be synthesized and complexed with various transition metals (e.g., Copper, Palladium, Rhodium) to catalyze a range of asymmetric transformations.

Heterogeneous Catalysis: There is a growing interest in developing robust and recyclable heterogeneous catalysts. One innovative approach involves immobilizing catalytically active metal nanoparticles on a support. A novel heterogeneous catalyst was developed by immobilizing Ni-Pd alloy nanoparticles on a bio-inspired hierarchical porous silica (B1680970) host for the one-pot synthesis of aminobiphenyls. researchgate.net Derivatives of this compound could be used to modify the surface of such supports, influencing the dispersion and electronic properties of the metal nanoparticles and thereby enhancing catalytic activity and selectivity in reactions like Suzuki-Miyaura coupling and nitro-reduction. researchgate.net

| Catalytic System | Derivative Type | Application | Key Finding | Reference |

| Copper(I) and Copper(II) Complexes | Schiff Bases of 2,2'-diamino-6,6'-dimethylbiphenyl | Asymmetric Aziridination | Monometallic complexes are more efficient and enantioselective catalysts than bimetallic helices. | capes.gov.br |

| Ni-Pd Alloy Nanoparticles | --- | Suzuki-Miyaura Coupling / Nitro Reduction | A bio-inspired porous silica can act as an effective host for bimetallic nanoparticles for one-pot synthesis of aminobiphenyls. | researchgate.net |

Advanced Computational Modeling for Predictive Reactivity and Material Properties

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules and materials. Advanced modeling techniques can provide deep insights into the behavior of this compound and its derivatives, guiding experimental efforts.

Predicting Reactivity: Density Functional Theory (DFT) calculations are powerful for predicting the reactivity of molecules. For instance, computational modeling of 4-acetyl-4'-(dimethylamino)biphenyl has been used to investigate the energy of electronic transitions and dipole moments, leading to a model of excited-state relaxation. nih.gov Similar methods can be applied to this compound to predict its electronic structure, HOMO/LUMO energies, and sites of electrophilic/nucleophilic attack. This information is crucial for designing effective synthetic strategies, particularly for complex cross-coupling reactions.

Modeling for Material Design: Computational screening can predict the properties of materials before they are synthesized. For example, modeling can help understand how incorporating this compound derivatives into a polymer matrix or a metal-organic framework (MOF) would affect the final material's structural, electronic, and thermal properties. This predictive capability saves significant time and resources by focusing experimental work on the most promising candidates. 3-D molecular modeling has been used to support the positional assignment of acetyl groups in the acetylation of 4,4′-dimethylbiphenyl, confirming experimental results. researchgate.net

| Modeling Technique | Target Property | Example Application | Reference |

| DFT / TD-DFT | Excited State Dynamics | Investigating solvent-dependent relaxation paths of 4-acetyl-4'-(dimethylamino)biphenyl. | nih.gov |

| DFT Calculations | Chemical Reactivity | Calculating HOMO/LUMO energies to predict electrophilic/nucleophilic sites in 4-Amino-3-methylbiphenyl for cross-coupling reactions. | |

| 3-D Molecular Modeling | Structural Assignment | Supporting the positional assignment of functional groups after Friedel-Crafts acetylation of 4,4′-dimethylbiphenyl. | researchgate.net |

Integration into Hybrid Materials and Nanostructures

The biphenyl unit is a robust building block for constructing larger, functional materials. The amino group on this compound provides a reactive handle for covalently integrating the molecule into polymers, hybrid materials, and nanostructures, opening up new avenues for advanced applications.

Polymer Precursors: 4,4′-Dimethylbiphenyl is recognized as a promising platform chemical for producing polymer precursors. researchgate.netresearchgate.net The resulting polymers can have applications as high-performance plastics or in the formulation of liquid crystals. By functionalizing this compound and using it as a monomer or cross-linking agent, novel polymers with enhanced thermal stability, specific optical properties, or improved mechanical strength could be created.

Hybrid Networks and Nanocomposites: The development of hybrid materials that combine organic and inorganic components is a rapidly growing field. A hybrid polymer network support for a palladium catalyst was synthesized by reacting maleic anhydride (B1165640) with primary amines, demonstrating the utility of amine functional groups in creating such networks. acs.org The amino group of this compound could be used in a similar fashion to anchor the molecule within a polymer or silica-based network. This could be used to create heterogeneous catalysts or functional materials where the biphenyl unit is precisely positioned to perform a specific function.

Stabilization of Nanoparticles: The synthesis of stable metal nanoparticles is crucial for their application in catalysis and electronics. Poly(tetrafluoroethylene)-stabilized palladium nanoparticles (PTFE-PdNPs) have been prepared and used for Suzuki coupling reactions in water. acs.org Aminobiphenyl derivatives, with their ability to coordinate to metal surfaces, could serve as effective stabilizing agents for a variety of metal nanoparticles (e.g., Pd, Au, Ag). This could lead to highly active and stable nanocatalysts for a range of chemical transformations.

Q & A

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 24–48 hours | ↑ Yield |

| pH | 7.0–8.5 | Prevents side reactions |

| Catalyst (e.g., Pd) | 0.5–2 mol% | ↑ Efficiency |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding networks, as demonstrated for structurally similar compounds (e.g., orthorhombic crystal system with space group Pnma and unit cell parameters a = 10.48 Å, b = 6.90 Å, c = 12.85 Å ).

- Chromatography : HPLC or GC-MS (e.g., retention time analysis for biphenyl derivatives, as in Rheum wittrokii extract studies ).

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in dimethyl groups).

- FT-IR : Identify amino (–NH₂) and methyl (–CH₃) functional groups.

Advanced: How can researchers investigate the biological activity of this compound, such as antiviral or toxic effects?

Methodological Answer:

Q. Table 2: Toxicity Data from Zebrafish Studies

| Concentration (mg/L) | Mortality Rate | Developmental Defects |

|---|---|---|

| 2.16 | 50% | Accelerated growth |

| 4.32 | 100% | Yolk aggregation |

Advanced: How should researchers address contradictions in toxicity data across studies?

Methodological Answer:

- Dose-Response Analysis : Validate non-monotonic effects (e.g., low concentrations accelerating development vs. high concentrations causing mortality ).

- Experimental Replication : Use multiple model systems (e.g., in vitro cell lines and in vivo zebrafish) to confirm findings.

- Meta-Analysis : Compare data from structurally analogous compounds (e.g., 3,3'-dimethylbiphenyl derivatives) to identify trends in substituent effects on toxicity .

Advanced: What catalytic or materials science applications exist for this compound?

Methodological Answer:

- Coordination Polymers : The amino and methyl groups can act as ligands for metal-organic frameworks (MOFs). For example, 2-amino-4,4'-biphenyldicarboxylic acid forms MOFs with lanthanides for gas storage .

- Polymerization Catalysts : Modify phenoxy-imine ligands for ethylene polymerization, as seen in non-metallocene catalyst studies . Optimize ligand-metal ratios (e.g., Zr or Ti at 1:2 molar ratio) and monitor polymer molecular weight via GPC.

Advanced: How can computational modeling enhance the study of this compound?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization.

- Molecular Dynamics : Simulate interactions in solvents (e.g., DMF or water) to guide crystallization experiments .

- Docking Studies : Screen for binding affinity with viral proteins (e.g., poliovirus protease) to rationalize antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.